

Application Notes: 3-(Methylamino)-3-phenylpropanoic Acid in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: 3-(Methylamino)-3-phenylpropanoic acid

Cat. No.: B042027

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Introduction

3-(Methylamino)-3-phenylpropanoic acid, an N-methylated β -phenylalanine derivative, is a crucial building block in medicinal chemistry for the development of peptide-based therapeutics. The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy to enhance their pharmacological properties. N-methylation, the replacement of an amide proton with a methyl group, introduces significant changes to the peptide backbone, offering improved resistance to enzymatic degradation, enhanced membrane permeability, and greater conformational stability.^{[1][2][3][4]} These modifications can lead to peptides with increased in vivo half-life, better oral bioavailability, and higher target affinity and selectivity.^{[1][5][6]}

However, the introduction of N-methylated residues like **3-(Methylamino)-3-phenylpropanoic acid** presents unique challenges during solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance caused by the N-methyl group, which can lead to slower and incomplete coupling reactions.^{[3][4]} Overcoming this requires optimized protocols, including the use of potent coupling reagents and specific reaction conditions.^{[5][7]} These application notes provide detailed protocols, quantitative data, and strategic guidance for the successful incorporation of **3-(Methylamino)-3-phenylpropanoic acid** into synthetic peptides.

Quantitative Data

The selection of an appropriate coupling reagent is critical for efficiently incorporating sterically hindered N-methylated amino acids. The following tables summarize the effectiveness of various reagents and the impact of N-methylation on key peptide properties.

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acid Couplings

Coupling Reagent	Equivalents (AA:Reagent:Base)	Typical Coupling Time	Efficacy & Notes
HATU	4:4:8	1-2 hours	Widely used and highly effective for N-methylated residues. [3] [5]
HBTU/HCTU	-	-	Generally less effective than HATU for sterically hindered couplings. [5]
PyBOP/HOAt	-	-	A highly efficient option, particularly with the additive HOAt. [5] [7]
PyBroP	2:2:6	1 hour	Effective for exceptionally difficult couplings, such as between two N-methylated residues. [5]
BOP-Cl	-	1-2 hours	A powerful reagent, also recommended for couplings involving two N-methylated amino acids. [5] [7]

Note: Equivalents are based on resin substitution. Yields and potential for racemization are highly sequence and condition-dependent.[8]

Table 2: Illustrative Impact of N-Methylation on Peptide Properties

Peptide Sequence	Modification	Protease	Half-life (t _{1/2})	Fold Increase in Stability
Gly-Phe-Leu	None	Trypsin	15 min	-
Gly-(N-Me)Phe-Leu	N-Methyl Phenylalanine	Trypsin	> 240 min	> 16x
Angiotensin II	None	Serum Proteases	~2 min	-
[Sar ¹ , (N-Me)Tyr ⁴]Angiotensin II	N-Methyl Tyrosine	Serum Proteases	~30 min	~15x

Note: Data is illustrative, synthesized from multiple sources describing the general effects of N-methylation on proteolytic resistance.[1][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the efficient incorporation of Fmoc-**3-(Methylamino)-3-phenylpropanoic acid** into a peptide sequence using standard Fmoc-based SPPS.

Protocol 1: Solid-Phase Coupling of Fmoc-**3-(Methylamino)-3-phenylpropanoic Acid**

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered N-methylated amino acids.[5]

Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-**3-(Methylamino)-3-phenylpropanoic acid**

- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
- Dichloromethane (DCM)
- 20% Piperidine in DMF
- SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.[\[7\]](#)
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
- Washing: Thoroughly wash the resin multiple times with DMF, followed by DCM, and then DMF again to remove residual piperidine.
- Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-**3-(Methylamino)-3-phenylpropanoic acid** and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA to the solution.[\[5\]](#)[\[7\]](#)
- Pre-activation: Gently mix the activation solution at room temperature for approximately 5 minutes.[\[7\]](#)
- Coupling Reaction: Add the pre-activated amino acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or the temperature may be increased to 50°C.[\[7\]](#)
- Monitoring: Monitor the reaction for completion using the Bromophenol Blue Test (see Protocol 2).[\[5\]](#)[\[7\]](#) If the coupling is incomplete, drain the resin and repeat the coupling step

with a fresh solution of activated amino acid.

- Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Bromophenol Blue Test for Coupling Completion

Since N-methylated amines give a poor colorimetric response with the ninhydrin test, the bromophenol blue test is recommended for monitoring coupling completion.^[5]

Materials:

- Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.^[5]
- Methanol
- Small test tube or vial

Procedure:

- Remove a small sample of resin beads (1-2 mg) from the reaction vessel.^[9]
- Wash the beads thoroughly with methanol in a small test tube to remove residual solvents and reagents.
- Add 1-2 mL of the bromophenol blue test solution to the washed resin beads.
- Observe the color of the resin beads and the solution.
 - Yellow: Indicates a complete coupling (no free amine).
 - Blue or Green: Indicates an incomplete coupling (free amine is present). A recoupling step is necessary.^{[5][7]}

Protocol 3: Cleavage and Deprotection

Materials:

- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
[\[1\]](#)
- Cold diethyl ether
- Centrifuge

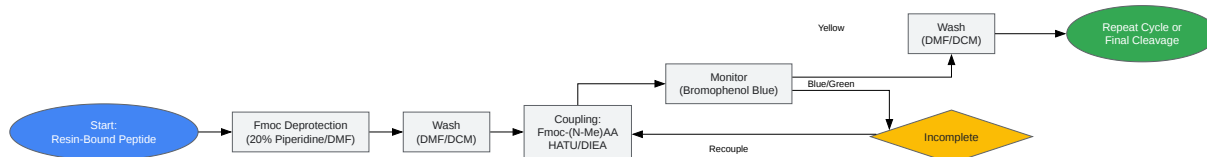
Procedure:

- After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly.
- Add the cleavage cocktail to the resin and allow the mixture to react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.
- Pellet the precipitated peptide by centrifugation.
- Decant the ether, wash the peptide pellet again with cold ether, and dry the final product under vacuum.
- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS Workflow for N-Methylated Peptides

The diagram below outlines the key steps in solid-phase peptide synthesis when incorporating an N-methylated amino acid like **3-(Methylamino)-3-phenylpropanoic acid**.

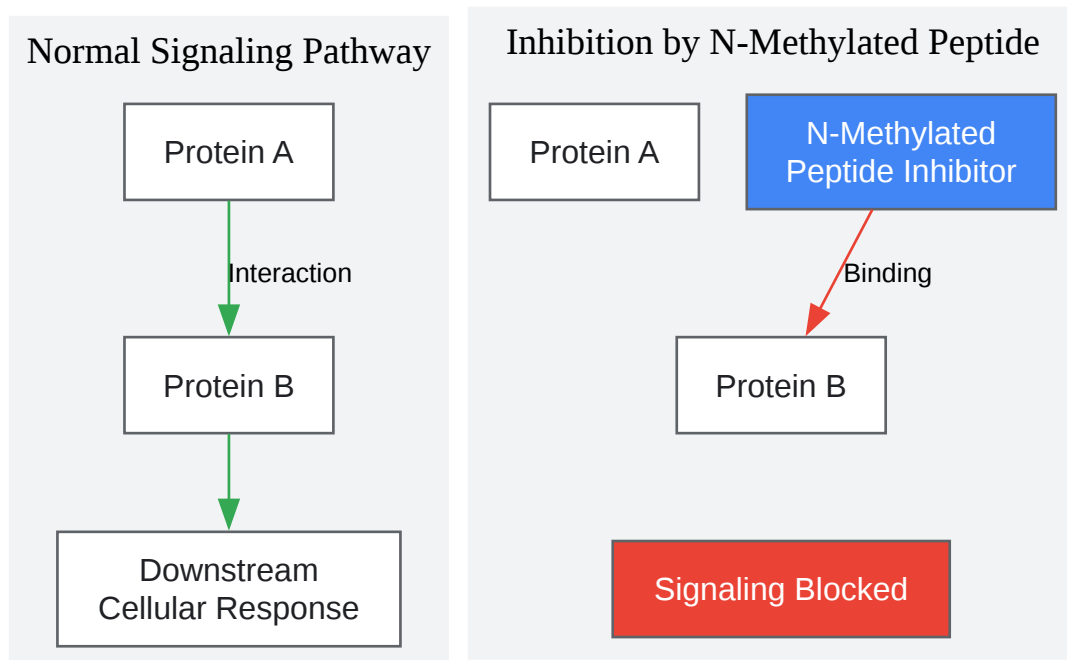


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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Signaling Pathway Inhibition

N-methylated peptides are effective tools for disrupting protein-protein interactions (PPIs), which are central to many signaling pathways.[4] The enhanced stability and constrained conformation of these peptides make them ideal candidates for mimicking binding motifs. The diagram below illustrates a hypothetical scenario where an N-methylated peptide blocks a critical PPI.



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Inhibition of a protein-protein interaction by an N-methylated peptide.

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